4-Hydroxy-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of acid-binding agents such as triethylamine or pyridine, followed by hydrolysis under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or ether, and reactions may be carried out under acidic or basic conditions .
Major Products
The major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and various naphthyridine complexes .
Scientific Research Applications
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: It is used in the production of dyes, light-emitting diodes, and molecular sensors
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits DNA polymerization, leading to the disruption of DNA synthesis and, consequently, protein synthesis . The compound’s active metabolite binds strongly but reversibly to DNA, interfering with RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Nalidixic acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A compound containing a 1,8-naphthyridine core used for treating bacterial infections.
Uniqueness
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
CAS No. |
92972-37-7 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-10-4-7(5)11-3-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
JFPAVWVNTKZNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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